molecular formula C20H17N B14614124 5,6,7-Trimethylbenzo[c]acridine CAS No. 56969-69-8

5,6,7-Trimethylbenzo[c]acridine

Cat. No.: B14614124
CAS No.: 56969-69-8
M. Wt: 271.4 g/mol
InChI Key: WJPYCMSRQAFZST-UHFFFAOYSA-N
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Description

5,6,7-Trimethylbenzo[c]acridine is a chemical compound belonging to the acridine family. Acridines are heterocyclic compounds containing nitrogen and are known for their broad range of pharmaceutical properties. This compound is characterized by its unique structure, which includes three methyl groups attached to the benzo[c]acridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trimethylbenzo[c]acridine typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This reaction can be catalyzed by transition metals such as platinum or by Brønsted acids. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trimethylbenzo[c]acridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse acridine derivatives .

Scientific Research Applications

5,6,7-Trimethylbenzo[c]acridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7-Trimethylbenzo[c]acridine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7-Trimethylbenzo[c]acridine is unique due to the presence of three methyl groups on the benzo[c]acridine core. These methyl groups can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other acridine derivatives .

Properties

CAS No.

56969-69-8

Molecular Formula

C20H17N

Molecular Weight

271.4 g/mol

IUPAC Name

5,6,7-trimethylbenzo[c]acridine

InChI

InChI=1S/C20H17N/c1-12-13(2)19-14(3)16-9-6-7-11-18(16)21-20(19)17-10-5-4-8-15(12)17/h4-11H,1-3H3

InChI Key

WJPYCMSRQAFZST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C14)C)C

Origin of Product

United States

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